

# Spectroscopic Interpretation of Mulberrofuran Q: A Technical Guide

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## Compound of Interest

Compound Name: *Mulberrofuran Q*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Mulberrofuran Q**, a complex 2-arylbenzofuran derivative isolated from the mulberry tree (*Morus alba* L.). The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its identification, characterization, and exploration in drug discovery and development. **Mulberrofuran Q** is recognized as a Diels-Alder type adduct, a structural motif that contributes to its unique chemical properties and biological activities.<sup>[1][2]</sup>

## Chemical Structure

**Mulberrofuran Q** possesses the molecular formula  $C_{34}H_{24}O_{10}$ , with a monoisotopic mass of approximately 592.137 Da.<sup>[3][4][5]</sup> Its intricate hexacyclic structure features a benzofuran core, multiple hydroxylated phenyl rings, and a carbonyl group, presenting a significant challenge and an excellent case study for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, Mass Spectrometry, and IR spectroscopy, pivotal for the elucidation of the **Mulberrofuran Q** structure.

### Table 1: Mass Spectrometry (MS) Data

Ion/Fragment	Observed m/z	Interpretation
[M] <sup>+</sup>	592	Molecular Ion
[M+H] <sup>+</sup>	593.14424	Protonated Molecular Ion[4]
[M+Na] <sup>+</sup>	615.12618	Sodium Adduct[4]
[M-H] <sup>-</sup>	591.12968	Deprotonated Molecular Ion[4]

**Table 2: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3350	O-H (Phenolic hydroxyl groups)
1680	C=O (Carbonyl, ketone)
1600, 1510	C=C (Aromatic ring stretching)
1270	C-O (Aryl ether stretching)

**Table 3: <sup>1</sup>H NMR Spectroscopic Data (in Acetone-d<sub>6</sub>)**

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.75	s	-	C-14 Methyl (CH <sub>3</sub> )
2.21	dd	17.0, 3.0	Methylene Proton
2.50	dd	17.0, 5.0	Methylene Proton
3.52	m	-	C-3" Methine (CH)

Note: Due to the complexity of the molecule, many aromatic proton signals overlap. The values presented are key identifiable signals from the original structure elucidation literature.[1]

**Table 4: <sup>13</sup>C NMR Spectroscopic Data (in Acetone-d<sub>6</sub>)**

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
205.8	C	C-8" (Carbonyl C=O)
160.2	C	C-3'
154.6	C	C-5'
75.2	C	C-1"
47.9	CH	C-3"
42.0	CH	C-2"
36.3	CH <sub>2</sub>	C-4"
28.0	CH <sub>3</sub>	C-1"-CH <sub>3</sub>

Note: This table presents a selection of key assignments from the 34 carbon signals identified in the original literature to illustrate the different types of carbon environments.[\[1\]](#)

## Experimental Protocols

The spectroscopic data for **Mulberrofuran Q** was acquired using standard analytical techniques for natural product chemistry.

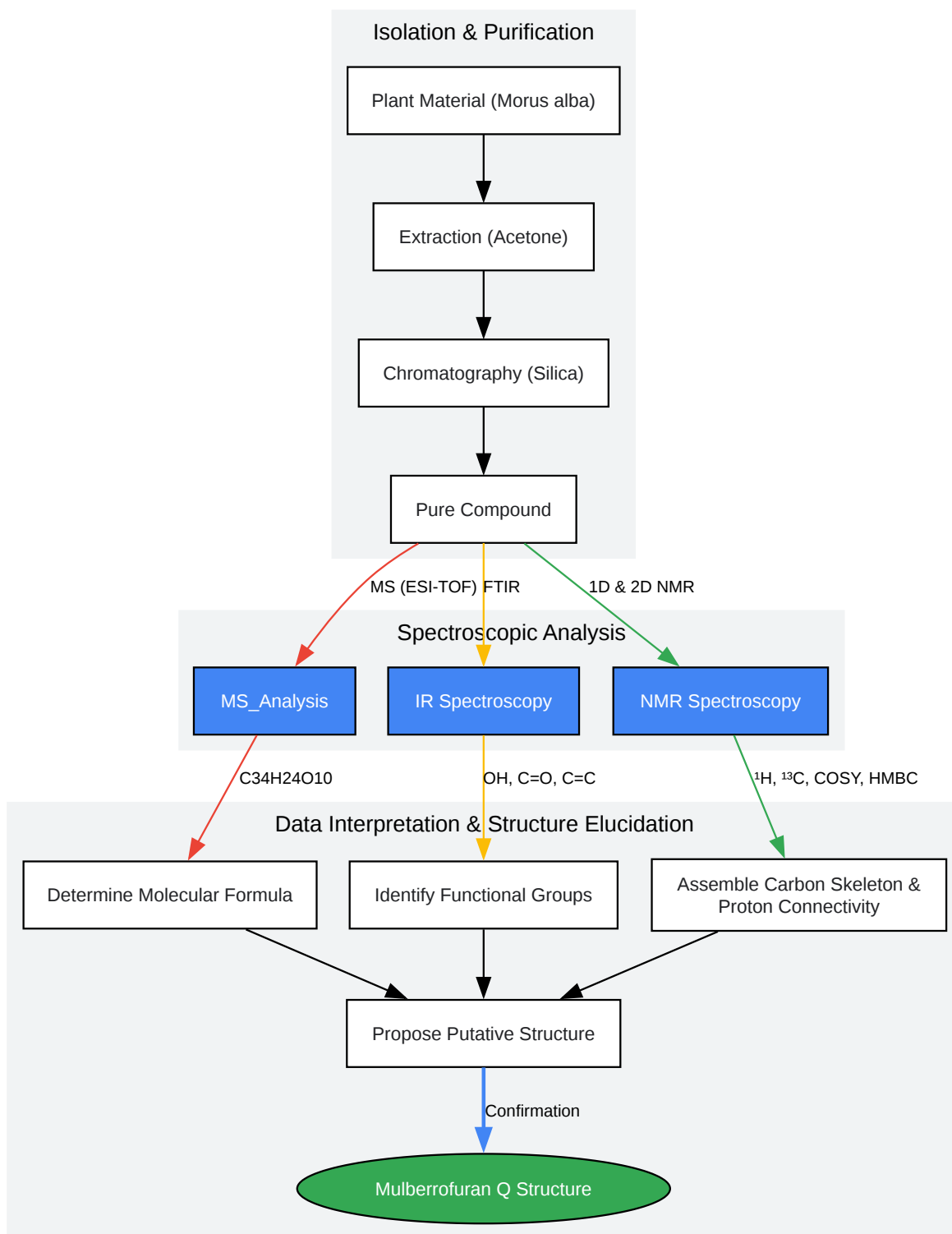
- Isolation of **Mulberrofuran Q**:** The compound was isolated from the acetone extract of the reddish-violet powder (lenticel) from the root bark of the cultivated mulberry tree (*Morus alba* L.).[\[1\]](#) The extract was subjected to multiple rounds of silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) to yield the pure compound.[\[6\]](#)
- Mass Spectrometry (MS):** High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[\[7\]](#)[\[8\]](#) Samples were dissolved in a suitable solvent like methanol or acetonitrile. The ESI-MS technique is ideal for polar, high molecular weight compounds like **Mulberrofuran Q**, allowing for the determination of the exact molecular weight and formula.
- Infrared (IR) Spectroscopy:** The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The

spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  to identify key functional groups present in the molecule.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample was dissolved in a deuterated solvent, typically acetone- $\text{d}_6$  or methanol- $\text{d}_4$ .<sup>[9]</sup> Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC were essential for assigning the complex proton and carbon signals and confirming the final structure.

## Data Interpretation Workflow

The structural elucidation of a novel natural product like **Mulberrofuran Q** follows a logical progression, integrating data from multiple spectroscopic sources. This workflow is visualized in the diagram below.



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